molecular formula C12H17N3O B3842406 N'-(3-pyridinylmethylene)hexanohydrazide

N'-(3-pyridinylmethylene)hexanohydrazide

Cat. No. B3842406
M. Wt: 219.28 g/mol
InChI Key: JHKOORSAARYROG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-pyridinylmethylene)hexanohydrazide, also known as PHH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHH is a hydrazide derivative of pyridine and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N'-(3-pyridinylmethylene)hexanohydrazide is not fully understood. However, it has been proposed that N'-(3-pyridinylmethylene)hexanohydrazide exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. N'-(3-pyridinylmethylene)hexanohydrazide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
N'-(3-pyridinylmethylene)hexanohydrazide has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N'-(3-pyridinylmethylene)hexanohydrazide has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. In addition, N'-(3-pyridinylmethylene)hexanohydrazide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N'-(3-pyridinylmethylene)hexanohydrazide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable and can be easily synthesized in large quantities. However, N'-(3-pyridinylmethylene)hexanohydrazide has some limitations as a research tool. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on N'-(3-pyridinylmethylene)hexanohydrazide. One direction is to further investigate its mechanism of action and identify its cellular targets. This can provide insights into the development of drugs that target specific cellular pathways. Another direction is to explore its potential as a drug candidate for the treatment of cancer, fungal infections, bacterial infections, and inflammatory diseases. This can involve the development of analogs of N'-(3-pyridinylmethylene)hexanohydrazide that exhibit improved pharmacological properties. Overall, the research on N'-(3-pyridinylmethylene)hexanohydrazide has the potential to lead to the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

N'-(3-pyridinylmethylene)hexanohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. N'-(3-pyridinylmethylene)hexanohydrazide has also been found to have anti-inflammatory and antioxidant properties. These properties make N'-(3-pyridinylmethylene)hexanohydrazide a promising candidate for the development of drugs for the treatment of cancer, fungal infections, bacterial infections, and inflammatory diseases.

properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-3-4-7-12(16)15-14-10-11-6-5-8-13-9-11/h5-6,8-10H,2-4,7H2,1H3,(H,15,16)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKOORSAARYROG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-pyridin-3-ylmethylidene]hexanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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